![molecular formula C20H18N4O4S B2488077 N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-31-1](/img/structure/B2488077.png)
N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis approaches for complex organic compounds often involve multi-step reactions, starting from basic chemical building blocks to gradually build up the desired molecular structure. For example, Sunder and Maleraju (2013) discuss the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity, showcasing the complexity and specificity of synthesis routes for similar compounds (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the potential activity and properties of a compound. Rahmani et al. (2017) detailed the molecular and solid-state structure of a similar furan-based compound, emphasizing the importance of X-ray powder diffraction (XRPD) and density functional theory (DFT) in analyzing the structure (Rahmani et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can vary widely depending on their functional groups and molecular structure. For instance, the synthesis process often involves reactions under specific conditions that can influence the yield and purity of the final product. El-Essawy and Rady (2011) demonstrate the versatility of furan-based compounds through various chemical reactions, leading to the formation of N-alkylated products (El-Essawy & Rady, 2011).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are integral to understanding the behavior of a compound under different conditions. These properties are determined through empirical studies, including spectroscopic analysis and thermal behavior assessments.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are essential for the development of compounds for any practical applications. Studies such as those by Pan et al. (2010), provide insights into the reactivity of similar furan-based compounds through multi-component reactions, offering a glimpse into their potential chemical versatility (Pan et al., 2010).
Scientific Research Applications
Antifibrotic and Anticancer Activity
Kaminskyy et al. (2016) synthesized derivatives of amino(imino)thiazolidinone and evaluated their antifibrotic and anticancer activities. The study found that certain derivatives, including those related to N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, exhibited significant antifibrotic activity and had effects similar to Pirfenidone without scavenging superoxide radicals, indicating their potential as antifibrotic agents (Kaminskyy et al., 2016).
Antifungal Effects
Kaplancıklı et al. (2013) reported on the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, which demonstrated potential antifungal effects against various fungi species, highlighting the compound's significance in addressing fungal infections (Kaplancıklı et al., 2013).
Antimicrobial Activity
Nagarsha et al. (2023) synthesized novel derivatives of naphtho-furan, including compounds structurally similar to this compound, which exhibited good antibacterial and antifungal activity. This suggests its potential application in combating bacterial and fungal infections (Nagarsha et al., 2023).
Synthesis and Characterization for Potential Applications
Craig et al. (2005) discussed the synthesis of furan-2-ylmethyl compounds through decarboxylative Claisen rearrangement, indicating potential for further modification and application in various scientific research areas, such as drug development or chemical synthesis (Craig et al., 2005).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-12-22-18-19(29-12)17(13-5-3-6-14(9-13)27-2)23-24(20(18)26)11-16(25)21-10-15-7-4-8-28-15/h3-9H,10-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXUQLMQDOMZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


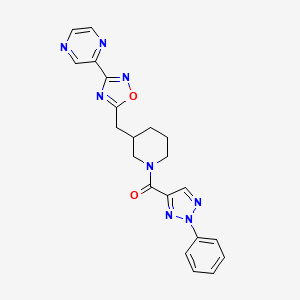

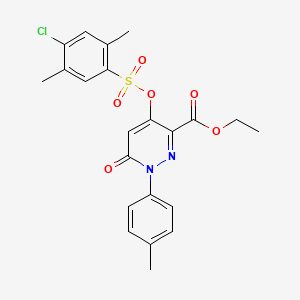

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)

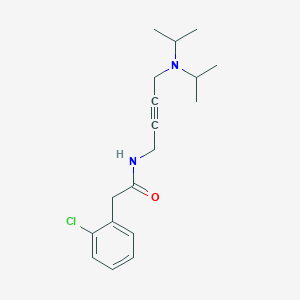
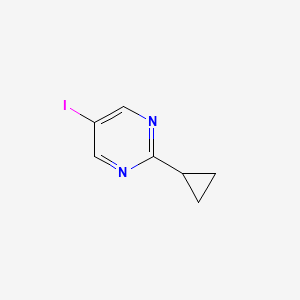
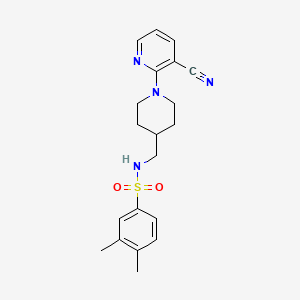

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)